4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, methyl, and oxopyrrolidinyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting from 4-methoxy-3-methylbenzenesulfonamide, nitration followed by reduction can introduce the amino group.
Acylation: The amino group can then be acylated with 3-methyl-4-(2-oxopyrrolidin-1-yl)benzoic acid under appropriate conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to amine under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonamide group, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound could interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- 4-methoxy-3-methyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-methoxy-3-methyl-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of methoxy, methyl, and oxopyrrolidinyl groups provides a distinct set of properties that can be leveraged in various applications.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-11-15(6-8-17(13)21-10-4-5-19(21)22)20-26(23,24)16-7-9-18(25-3)14(2)12-16/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEFMHMQUBNBAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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